Enhanced Lipophilicity (logP) Relative to First‑Line Antidiabetic Thiazolidinediones
The computed logP of 5-(4-bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione is 4.3, which is 1.8 log units higher than that of the prototypical TZD rosiglitazone (logP ≈ 2.5) . This difference indicates a roughly 60‑fold greater partitioning into octanol, predicting enhanced passive membrane permeability and potentially increased blood‑brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery programmes .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.3 |
| Comparator Or Baseline | Rosiglitazone (logP ≈ 2.5) |
| Quantified Difference | ΔlogP = +1.8 (≈60‑fold higher octanol partitioning) |
| Conditions | Calculated logP (method unspecified); rosiglitazone logP from DrugBank |
Why This Matters
Higher logP favours passive membrane diffusion and CNS exposure, which is decisive for projects targeting neurodegenerative or neuropsychiatric disorders where classical TZDs show limited brain penetration.
- [1] Molaid. 5-(4-bromo-anilino)-3-phenyl-thiazolidine-2,4-dione | 26959-79-5. Computed physicochemical properties. Available at: https://www.molaid.com/MS_2995593 View Source
- [2] DrugBank. Rosiglitazone. DB00412. Physicochemical properties (logP, TPSA, H‑bond donors/acceptors). Available at: https://go.drugbank.com/drugs/DB00412 View Source
